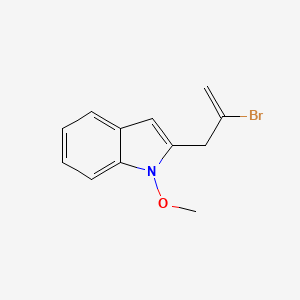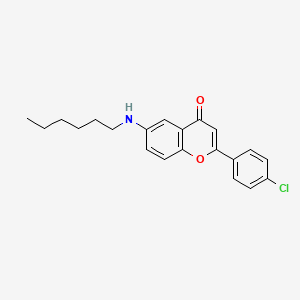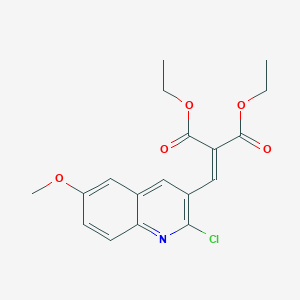![molecular formula C29H22Br2N2 B12621748 2-[2,6-Bis(4-bromophenyl)-4-phenylpyridin-1(4H)-yl]aniline CAS No. 917804-96-7](/img/structure/B12621748.png)
2-[2,6-Bis(4-bromophenyl)-4-phenylpyridin-1(4H)-yl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2,6-Bis(4-bromophenyl)-4-phenylpyridin-1(4H)-yl]aniline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring substituted with bromophenyl and phenyl groups, making it a subject of interest in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,6-Bis(4-bromophenyl)-4-phenylpyridin-1(4H)-yl]aniline typically involves a multi-step process. One common method includes the condensation of 4-bromoacetophenone with 1-naphthaldehyde to form an intermediate, which is then subjected to Suzuki cross-coupling reactions with thiophene-based diboronic ester . The reaction conditions often involve the use of palladium catalysts and bases like potassium phosphate in an inert atmosphere to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-[2,6-Bis(4-bromophenyl)-4-phenylpyridin-1(4H)-yl]aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove certain substituents or reduce double bonds.
Substitution: Commonly involves replacing bromine atoms with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce alkyl or aryl groups in place of bromine atoms.
Aplicaciones Científicas De Investigación
2-[2,6-Bis(4-bromophenyl)-4-phenylpyridin-1(4H)-yl]aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Mecanismo De Acción
The mechanism by which 2-[2,6-Bis(4-bromophenyl)-4-phenylpyridin-1(4H)-yl]aniline exerts its effects is primarily through its interaction with molecular targets in chemical reactions. The pyridine ring and bromophenyl groups can participate in various electronic interactions, influencing the reactivity and stability of the compound. These interactions can affect pathways such as electron transfer and molecular recognition, making the compound useful in applications like catalysis and sensing .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis(4-bromophenyl)-4-(naphthalen-1-yl)pyridine: Similar structure but with a naphthalene group instead of an aniline group.
4,4’-Bis(4-bromophenyl)phenylamino biphenyl: Contains a biphenyl structure with bromophenyl groups.
Uniqueness
2-[2,6-Bis(4-bromophenyl)-4-phenylpyridin-1(4H)-yl]aniline is unique due to its combination of a pyridine ring with both bromophenyl and phenyl substituents. This unique structure provides distinct electronic properties and reactivity, making it valuable for specialized applications in materials science and organic synthesis.
Propiedades
Número CAS |
917804-96-7 |
|---|---|
Fórmula molecular |
C29H22Br2N2 |
Peso molecular |
558.3 g/mol |
Nombre IUPAC |
2-[2,6-bis(4-bromophenyl)-4-phenyl-4H-pyridin-1-yl]aniline |
InChI |
InChI=1S/C29H22Br2N2/c30-24-14-10-21(11-15-24)28-18-23(20-6-2-1-3-7-20)19-29(22-12-16-25(31)17-13-22)33(28)27-9-5-4-8-26(27)32/h1-19,23H,32H2 |
Clave InChI |
HMFHYCMODQNGEU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C=C(N(C(=C2)C3=CC=C(C=C3)Br)C4=CC=CC=C4N)C5=CC=C(C=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetic acid](/img/structure/B12621665.png)
![3-[5-(4-fluorophenyl)furan-2-yl]-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12621678.png)
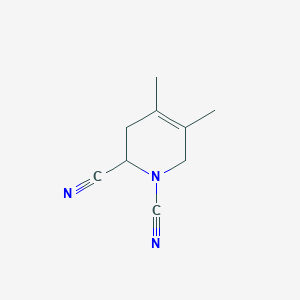
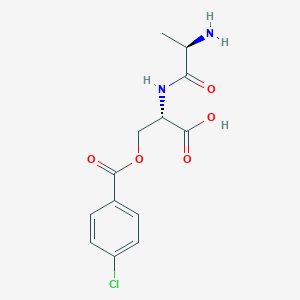
![4-cyclopentyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl 3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-1-thio-beta-D-glucopyranoside](/img/structure/B12621718.png)
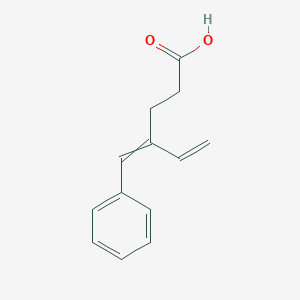
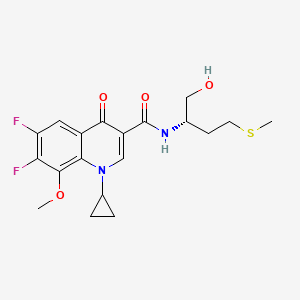



![1-[2-(Methanesulfonyl)ethenyl]-2-methoxybenzene](/img/structure/B12621738.png)
